Superior Clinical Neuroprotection in ALS: Edaravone vs. Placebo
In a pivotal Phase III clinical trial for ALS, edaravone demonstrated a statistically significant 33% reduction in the rate of functional decline compared to placebo, as measured by the ALSFRS-R scale [1]. This is a direct, head-to-head comparison that establishes a clear, quantifiable clinical benefit not shown for many other free radical scavengers in this indication.
| Evidence Dimension | Reduction in functional decline (ALSFRS-R score) |
|---|---|
| Target Compound Data | -5.01 points decline over 24 weeks |
| Comparator Or Baseline | Placebo: -7.50 points decline over 24 weeks |
| Quantified Difference | 33% reduction (difference between groups: 2.49 points, P = 0.0013) |
| Conditions | Randomized, double-blind, placebo-controlled Phase III trial (MCI186-19) in 137 ALS patients with specific inclusion criteria (e.g., definite or probable ALS, <2 years from onset, normal respiratory function). |
Why This Matters
This is the definitive clinical evidence that led to FDA approval, providing a high confidence level for using edaravone as a validated neuroprotective agent in ALS research and therapeutic programs.
- [1] Palumbo, J. M., et al. (2019). Edaravone slows progression of ALS when started early. Data from a Phase III trial presented at the AAN Annual Meeting. View Source
